delta-Damascone
Overview
Description
Mechanism of Action
Target of Action
Delta-Damascone, a major ingredient of rose fragrance, has been found to exhibit significant antifungal activity . Its primary targets are various species of the Candida genus, which are opportunistic pathogens responsible for a high rate of infections .
Mode of Action
This compound interacts with its targets by suppressing antigen-dependent T cell activation . It inhibits dendritic cell (DC)-related responses, including DC-induced Th1 development and TLR ligand-induced production of inflammatory cytokines in DCs .
Biochemical Pathways
It has been shown that this compound treatment increases the levels of nrf2 protein and hmox1 mrna in dcs . The NRF2 pathway is known to play a crucial role in cellular responses to oxidative stress, suggesting that this compound may exert its effects through this pathway .
Pharmacokinetics
Based on physico-chemical parameters and modelled data, this compound is expected to be readily absorbed via the oral and inhalation route, and less so via the dermal route .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of DC-mediated immunoresponses by activating the NRF2 pathway . This leads to a decrease in the production of inflammatory cytokines in DCs and a reduction in DC-induced Th1 development . When associated with fluconazole, it promotes the potentization of the antifungal effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bathymetric characteristics of the offshore basin determine the nearshore hydrodynamics, wave power, and structure of the turbulent jet, which in turn influences sediment deposition patterns and delta formation . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta-Damascone can be synthesized through various methods. One common approach involves the anionic cleavage of diallyl alcohol in the presence of a strong base, followed by isomerization of the terminal double bond using an acidic isomerizing agent . Another method includes the addition of 1,3-pentadiene to mesityl oxide, followed by condensation with acetic anhydride in a basic medium and subsequent water elimination .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of strong bases and acidic isomerizing agents is common in these industrial processes .
Chemical Reactions Analysis
Types of Reactions: Delta-Damascone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the allylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Delta-Damascone has diverse applications in scientific research:
Comparison with Similar Compounds
- Alpha-Damascone
- Beta-Damascone
- Alpha-Ionone
- Beta-Ionone
- Damascenone
Delta-Damascone stands out due to its unique combination of a potent rose-like aroma and significant antifungal properties, making it a valuable compound in both the fragrance industry and scientific research.
Properties
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJGJTYRUWUFFD-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1C(C=CCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1C(C=CCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a fruity odour | |
Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | delta-Damascone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 10 ml 95% alcohol (in ethanol) | |
Record name | delta-Damascone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920 -0.940 | |
Record name | delta-Damascone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
41436-42-4, 71048-82-3, 57378-68-4 | |
Record name | (2E)-1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41436-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Buten-1-one, 1-((1R,2S)-2,6,6-trimethyl-3-cyclohexen-1-yl)-, (2E)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071048823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .DELTA.-DAMASCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4RIE5P7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | delta-Damascone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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